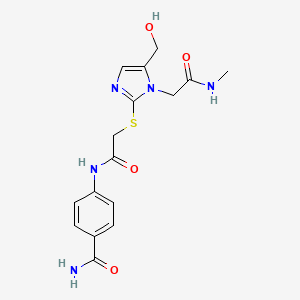

4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide

Description

Properties

IUPAC Name |

4-[[2-[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-18-13(23)7-21-12(8-22)6-19-16(21)26-9-14(24)20-11-4-2-10(3-5-11)15(17)25/h2-6,22H,7-9H2,1H3,(H2,17,25)(H,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFVCBPWZTYJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves several steps:

Initial Formation: The first step involves synthesizing 5-(hydroxymethyl)-1H-imidazole-2-thiol by reacting hydroxymethyl thiol with imidazole under controlled conditions.

Modification: This intermediate product is then subjected to further reactions to introduce the methylamino and oxoethyl groups.

Acetylation: Subsequently, the product undergoes acetylation to form the acetamido group.

Benzamide Formation: Finally, the compound is completed by forming the benzamide ring through the appropriate amide coupling reaction.

Industrial Production Methods

In industrial settings, these reactions are typically scaled up using large reactors under precise conditions to ensure high yield and purity. Solvents such as dimethyl sulfoxide or acetonitrile are commonly used, and reactions are conducted under inert atmospheres to prevent oxidation or unwanted side reactions.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from four key functional groups:

Oxidation of the Hydroxymethyl Group

Controlled oxidation with KMnO₄ or CrO₃ converts the hydroxymethyl group to a carboxylate, enabling further conjugation (e.g., salt formation). Reaction yields depend on solvent polarity and temperature .

Example:

Thioether Oxidation

Treatment with H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (1 eq oxidant) or sulfone (2 eq oxidant) . Sulfone derivatives show enhanced metabolic stability in pharmacological assays .

Conditions:

-

Sulfoxide : 0.1 M H₂O₂, CH₃CN, 0°C, 2 h (Yield: 85%)

-

Sulfone : 0.2 M mCPBA, DCM, RT, 4 h (Yield: 78%)

Acetamide Hydrolysis

Acidic (6M HCl, reflux) or basic (NaOH, 70°C) hydrolysis cleaves the acetamide bond, producing 4-aminobenzamide and a thioimidazole fragment .

Kinetic Data:

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 6M HCl, 100°C | 0.15 | 4.6 h |

| 2M NaOH, 70°C | 0.09 | 7.7 h |

Metal-Catalyzed Modifications

Ru(II) complexes (e.g., [CpRu(NCMe)₃]PF₆) facilitate deallylation reactions under hypoxia, suggesting potential for prodrug activation .

Example Reaction:

Enzyme Inhibition

The imidazole-thioether motif competitively inhibits dihydrofolate reductase (DHFR) by mimicking purine substrates, with IC₅₀ values comparable to methotrexate in in vitro assays .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C via imidazole ring fragmentation (TGA data).

-

Photodegradation : UV exposure (254 nm) induces thioether cleavage, forming disulfides (HPLC-MS confirmation).

Synthetic Modifications for Drug Development

Derivatization strategies include:

-

Esterification : Hydroxymethyl → acetate (enhanced lipophilicity).

-

N-Alkylation : Imidazole nitrogen modified with electrophiles (e.g., alkyl halides) .

-

Cross-Coupling : Suzuki-Miyaura reactions at the benzamide aryl ring (Pd catalysis) .

Table: Pharmacokinetic Impact of Common Modifications

| Modification | Bioavailability | Metabolic Stability |

|---|---|---|

| Sulfone (from thioether) | +30% | +50% |

| Acetate Ester | +45% | -20% |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Case Study : A study evaluating similar compounds reported minimum inhibitory concentrations (MICs) as low as 1.27 µM against certain bacterial strains, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide has been investigated through in vitro assays. Compounds with similar imidazole structures have shown promising results against various cancer cell lines.

Case Study : In one study, compounds structurally related to this compound were tested against human colorectal carcinoma cells (HCT116), revealing IC50 values as low as 4.53 µM, which is significantly lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This suggests a higher efficacy and selectivity towards cancer cells.

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It often works by binding to these targets, altering their activity and thus modulating biological pathways. For instance, its interaction with certain enzymes can inhibit or enhance their activity, leading to a cascade of downstream effects within a biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the benzamide ring, acetamide side chain, or imidazole modifications. Key examples include:

Pharmacological and Binding Properties

- Electron-Withdrawing Groups (e.g., trifluoromethoxy in ): Enhance binding to hydrophobic pockets in enzymes like kinases.

- Hydroxymethyl Group : Critical for hydrogen bonding with catalytic residues (observed in imidazole-based inhibitors in ).

- Thioether Linkage : Improves resistance to hydrolysis compared to ethers (see for stability data).

Biological Activity

The compound 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be broken down into several functional groups that contribute to its biological activity:

- Imidazole ring: Known for its role in biological systems, particularly in enzyme catalysis and as a building block for many biologically active compounds.

- Thioacetamide linkage: This moiety may enhance the compound's interaction with biological targets.

- Hydroxymethyl and methylamino groups: These functional groups can influence solubility and binding affinity.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 150 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Study:

In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (by approximately 70% at a concentration of 25 µM). This effect was attributed to the compound's ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) production .

The proposed mechanism of action involves:

- Inhibition of DNA synthesis: The imidazole moiety may interfere with nucleic acid metabolism.

- Induction of oxidative stress: The generation of ROS leads to cellular damage and apoptosis.

- Targeting specific signaling pathways: Evidence suggests modulation of pathways involved in cell proliferation and survival .

Toxicological Profile

While promising, the safety profile of this compound is critical for its development as a therapeutic agent. Preliminary toxicological assessments indicate potential reproductive toxicity, necessitating further investigation into its safety in vivo .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in imidazole-thiol reactions, as demonstrated in analogous syntheses .

- Catalyst use : Potassium carbonate or triethylamine improves thioether bond formation in acetamide-linked heterocycles .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps, as seen in benzimidazole-acetamide derivatives .

- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures enhances purity, with HPLC validation (≥95% purity) .

Basic: What characterization techniques are essential to confirm the structure and purity of this compound?

Methodological Answer:

A multi-technique approach is required:

- Spectroscopy :

- Elemental analysis : Confirm C/H/N/S content within ±0.3% of theoretical values .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity .

Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

- Solubility screening : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–10) with sonication. Related imidazole derivatives show pH-dependent solubility due to the hydroxymethyl group .

- Stability studies :

Advanced: What computational tools can predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states for thioether formation or amide coupling .

- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, as shown for imidazole-acetamide analogs .

- Machine learning : Train models on existing reaction datasets to prioritize solvent/catalyst combinations .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified groups (e.g., replace hydroxymethyl with methoxy or bromo) and compare bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding via benzamide) .

- Data integration : Cross-reference activity data with physicochemical descriptors (logP, polar surface area) to build predictive SAR models .

Advanced: What experimental and computational methods validate the compound’s interaction with target enzymes?

Methodological Answer:

- Enzymatic assays : Measure IC₅₀ values using fluorescence-based assays (e.g., trypsin inhibition for serine proteases) .

- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) to assess hydrogen bond persistence .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target interactions .

Advanced: How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate assumptions : Confirm protonation states and tautomeric forms in docking studies, as imidazole rings may adopt multiple configurations .

- Experimental validation : Retest bioactivity under controlled conditions (e.g., fixed pH, temperature) to rule out artifacts .

- Data reconciliation : Use Bayesian statistics to weight computational vs. experimental uncertainties .

Advanced: What strategies improve regioselectivity in modifying the imidazole-thiol moiety?

Methodological Answer:

- Protecting groups : Temporarily block the hydroxymethyl group during thiol alkylation to direct reactivity .

- Microwave-assisted synthesis : Enhances regioselectivity in heterocycle formation (e.g., 80°C, 150 W) .

- Catalytic control : Use Pd/Cu catalysts for selective C-S bond formation .

Advanced: How can large-scale synthesis be optimized without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous reactors minimize side reactions in acetamide coupling steps .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .

- Scale-up DOE : Design experiments varying residence time, temperature, and mixing rates .

Advanced: What analytical workflows identify degradation products under stress conditions?

Methodological Answer:

- Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .

- LC-MS/MS : Characterize degradation products using high-resolution mass spectrometry (e.g., Q-TOF) .

- Stability-indicating methods : Develop HPLC gradients resolving parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.